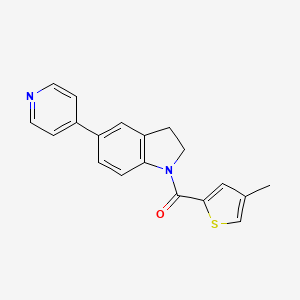

(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-10-18(23-12-13)19(22)21-9-6-16-11-15(2-3-17(16)21)14-4-7-20-8-5-14/h2-5,7-8,10-12H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSBUGZRPLQCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes.

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit fluorescence quenching through the twisted intramolecular charge transfer (tict) process. This suggests that the compound might interact with its targets in a similar manner.

Biological Activity

(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, with the molecular formula and a molecular weight of approximately 320.41 g/mol, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, characterization, and biological activity, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving indole derivatives and thiophene moieties. The structure is confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. The synthesis typically involves the reaction of 4-methylthiophen-2-carboxylic acid derivatives with pyridine-based indole derivatives under specific conditions to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.3 | Apoptosis induction |

| MCF-7 | 18.7 | Cell cycle arrest |

| A549 | 20.5 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound is comparably potent to established chemotherapeutic agents like Cisplatin .

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Some studies indicate that it has antioxidant properties, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in different experimental setups:

- HeLa Cell Study : A study conducted by researchers showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.

- Combination Therapy : Another study explored the efficacy of this compound in combination with other chemotherapeutics, revealing enhanced anticancer effects when used alongside standard treatments.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights: The target compound’s methanone core is conserved across analogs, a feature critical for hydrogen bonding in enzyme interactions.

- Data Gaps : Direct experimental data on the target’s bioactivity, solubility, and toxicity are absent in the provided evidence. Predictions are based on structural parallels, which require validation.

- Synthetic Challenges: Unlike the bis-phenylmethanones (), the target’s synthesis may involve regioselective coupling of thiophene and indoline precursors, complicating yield optimization.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting indoline derivatives with acyl chlorides (e.g., 4-methylthiophene-2-carbonyl chloride) under basic conditions (e.g., triethylamine) to form the methanone core .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce the pyridinyl group at the indoline’s 5-position, using aryl boronic acids and Pd(PPh₃)₄ as a catalyst in refluxing THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify connectivity of the thiophene, pyridine, and indoline moieties. For example, the methyl group on the thiophene ring appears as a singlet near δ 2.5 ppm .

- IR : Confirm carbonyl (C=O) stretching vibrations at ~1680–1700 cm⁻¹ .

- X-ray crystallography : Resolve bond angles and spatial arrangement of the fused heterocycles, as demonstrated for similar indolin-1-yl methanones .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

- Controlled degradation studies : Monitor sample stability under varying temperatures and solvents to rule out decomposition artifacts .

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition .

Q. What strategies optimize yield in multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise optimization :

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during coupling reactions to enhance reaction rates while avoiding side products .

- Catalyst loading : Adjust Pd catalyst concentration (e.g., 2–5 mol%) to balance cost and efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Workup protocols : Acid-base extraction after each step removes unreacted starting materials .

Q. How does the electronic configuration of substituents influence the compound’s reactivity?

- Methodological Answer :

- Electron-donating groups : The 4-methyl group on the thiophene ring increases electron density, enhancing nucleophilic aromatic substitution at the indoline’s 5-position .

- Electron-withdrawing effects : The pyridinyl group stabilizes the methanone carbonyl via resonance, reducing susceptibility to hydrolysis .

- Steric effects : Steric hindrance from the methyl group may slow down reactions at the thiophene’s 3-position, requiring longer reaction times .

Q. What are the challenges in determining biological activity, and how can they be mitigated?

- Methodological Answer :

- Solubility limitations : The compound’s hydrophobicity may require DMSO as a co-solvent in bioassays. Pre-solubilize in DMSO (≤1% v/v) to avoid precipitation .

- Stability in physiological conditions : Monitor degradation via HPLC at pH 7.4 and 37°C to ensure activity assays reflect true potency .

- Target selectivity : Use molecular docking studies to predict binding affinities for kinase or GPCR targets, guided by structural analogs like pyrazolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.